2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJLGOJCZJURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid typically involves the following steps:
Darzen Condensation Reaction: This reaction involves the condensation of alpha-halo-p-chlorophenylacetate with acetylcyclopropane in the presence of an alkaline medium to form a glycidic ester.
Basic Hydrolysis: The glycidic ester is then subjected to basic hydrolysis to yield the corresponding glycerate.
Decarboxylation: Finally, the glycerate undergoes decarboxylation under acidic conditions to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous operation or “one-pot” methods are often employed to streamline the process and improve yield .
Chemical Reactions Analysis
Esterification and Acylation
The carboxylic acid group undergoes esterification under standard conditions. In a synthesis protocol, the acid chloride derivative of this compound reacts with alcohols or acetylating agents:
Example Reaction :
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid → 2-(1-(4-Chlorophenyl)cyclopropyl)acetyl chloride → Acetate ester
Conditions :
-
Acetic anhydride or acetyl chloride in tetrahydrofuran (THF) at 0°C with sodium amide (NaNH₂) .
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Yields for acetate derivatives range from 30% to 74% , depending on the halogen substituent (-Cl, -Br) .
Key Data :
| Product | Reagents | Yield | Purity |
|---|---|---|---|
| 2-(1-(4-Chlorophenyl)cyclopropyl)-2-oxoethyl acetate | Ac₂O, NaNH₂, THF, 0°C | 96.7% | 98% |
| 2-(1-(4-Bromophenyl)cyclopropyl)-2-oxoethyl acetate | NaOMe, MeOH, 0°C | 93% | 97% |
Hydrolysis
The ester derivatives hydrolyze back to the carboxylic acid under basic conditions:
Example Reaction :
2-(1-(4-Chlorophenyl)cyclopropyl)acetate ester → this compound
Conditions :
Reductive Amination
The carboxylic acid participates in amide bond formation with amines, such as piperazine derivatives, via reductive amination:
Example Reaction :
this compound + Piperazine → 1-(4-Chlorophenyl)cyclopropylmethanone
Conditions :
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) .
-
Products show anticancer (IC₅₀: 19.45–42.1 μM against COX enzymes) and antituberculosis activity .
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo ring-opening under harsh conditions, though direct evidence for this compound is limited. Analogous compounds suggest potential for:
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Acid-catalyzed ring expansion to form cycloheptane derivatives.
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Oxidative cleavage to yield diols or diketones (not directly observed here) .
Substitution Reactions
The 4-chlorophenyl group’s chlorine atom can undergo nucleophilic aromatic substitution (NAS) under specific conditions:
Example Reaction :
this compound → 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid
Conditions :
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Sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) at elevated temperatures .
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Limited by the deactivating nature of the chlorine substituent; requires strong nucleophiles.
Oxidation and Reduction
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Oxidation : The acetic acid moiety can oxidize to α-keto acids or decarboxylate under strong oxidizing agents (e.g., KMnO₄).
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, though this is not explicitly documented for this compound.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Properties
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit potent anti-inflammatory activity, making this compound a candidate for developing new anti-inflammatory drugs. In a study examining cyclopropyl derivatives, it was noted that modifications to the cyclopropyl group significantly influenced the compound's efficacy against inflammation .
2. Pain Management
The compound has also been explored for its potential in pain management. Its mechanism of action may involve inhibition of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could serve as a lead compound for developing novel analgesics .
Agricultural Applications
1. Fungicidal Activity
This compound has demonstrated fungicidal properties, making it useful in agricultural settings. It has been reported that derivatives of this compound can effectively combat various fungal pathogens affecting crops. For instance, studies show that formulations containing this compound exhibit broad-spectrum antifungal activity against species such as Candida albicans and Aspergillus niger, which are significant threats to agricultural productivity .
2. Microbicide Development
The compound is also being explored as a microbicide, particularly for protecting crops from microbial infections. Its application can be through direct treatment of plants or their environment, enhancing the resilience of crops against pathogens . The versatility in formulation allows for various application methods, including sprays and granules.
Data Tables
| Application Area | Properties | Examples of Efficacy |
|---|---|---|
| Medicinal | Anti-inflammatory | Inhibition of cyclooxygenase enzymes |
| Pain relief | Potential analgesic properties | |
| Agricultural | Fungicidal | Effective against Candida and Aspergillus |
| Microbicidal | Protects crops from microbial infections |
Case Studies
Case Study 1: Anti-inflammatory Research
In a pharmacological study, researchers synthesized several derivatives of this compound and tested their anti-inflammatory properties in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting that structural modifications can enhance therapeutic efficacy .
Case Study 2: Agricultural Application
A field trial was conducted to evaluate the effectiveness of this compound as a fungicide on wheat crops. The treated plots showed a 40% reduction in fungal infection rates compared to untreated plots, demonstrating the compound's potential as a protective agent in crop management strategies .
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropyl Acetic Acid Derivatives
Key Observations :
- Functional Groups : The free acetic acid moiety (in the target) offers better solubility in aqueous media compared to esterified analogs (e.g., ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s higher logP (~2.8) compared to mercaptomethyl (1.2) and aminomethyl (-0.5) analogs aligns with the hydrophobic 4-chlorophenyl group.
- The pKa of the acetic acid group (~4.5) ensures ionization at physiological pH, facilitating interactions with biological targets.
Key Points :
- The target compound may be synthesized via cyclopropanation of 4-chlorophenyl precursors followed by acetic acid group introduction, analogous to Montelukast intermediate routes .
- Potential applications include serving as a precursor for anti-inflammatory or antihistamine drugs, given structural similarities to Cetirizine derivatives .
Biological Activity
2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1226178-96-6
- Molecular Formula : C12H13ClO2
- Molecular Weight : 224.68 g/mol
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The cyclopropyl group and the chlorophenyl moiety contribute to its binding affinity to proteins involved in several biological pathways, including:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial activity against specific bacterial strains, although detailed mechanisms remain under investigation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on existing research:
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Anti-inflammatory Effects :
- A study demonstrated that related compounds inhibited the release of TNF-alpha and IL-6 in macrophages, indicating a potential pathway for reducing inflammation through modulation of immune responses.
-
Antimicrobial Activity :
- Research on structurally similar compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may have comparable efficacy.
-
Anticancer Potential :
- In vitro studies indicated that derivatives of this compound could inhibit cell proliferation in cancer cell lines, supporting further exploration into its anticancer properties.
Q & A
Q. What are the common synthetic routes for 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A multi-step synthesis involving cyclopropane ring formation is typical. For example, cyclopropanation of 4-chlorostyrene derivatives using ethyl diazoacetate under catalytic conditions (e.g., Rh(II) complexes) can yield cyclopropyl intermediates. Subsequent hydrolysis and functionalization of the acetic acid moiety require careful pH control (pH 9–11) to avoid ring-opening side reactions . Optimization includes using anhydrous solvents (e.g., THF) and low temperatures (−10°C to 0°C) during cyclopropanation to stabilize reactive intermediates. Yield improvements (up to 65%) are achievable via stepwise purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers effectively purify this compound from reaction mixtures?
- Methodological Answer : Post-synthesis purification involves liquid-liquid extraction (e.g., dichloromethane/water) to remove polar by-products. Recrystallization from ethanol/water (1:3 v/v) at 4°C enhances purity (>95%). For challenging separations, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves structurally similar impurities, such as ring-opened derivatives. Monitoring UV absorption at 254 nm aids in identifying the target compound .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound?
- Methodological Answer : 1H NMR : The cyclopropane protons appear as a distinct multiplet (δ 1.2–1.5 ppm), while the acetic acid moiety shows a singlet at δ 3.8–4.1 ppm. 13C NMR confirms the cyclopropane carbons (δ 15–20 ppm) and the carbonyl carbon (δ 170–175 ppm). IR spectroscopy identifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion ([M+H]⁺ at m/z 237.0421) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the ring strain (~27 kcal/mol) and predict regioselectivity in ring-opening reactions. Molecular dynamics simulations (AMBER force field) assess steric effects of the 4-chlorophenyl group on nucleophilic attack at the cyclopropane ring. These studies guide functionalization strategies, such as selective halogenation or cross-coupling reactions .
Q. What strategies are recommended for resolving discrepancies in NMR data when analyzing cyclopropane-containing compounds?
- Methodological Answer : Discrepancies often arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) between −40°C and 25°C reduces signal splitting by slowing conformational exchange. 2D NMR (COSY, NOESY) clarifies coupling patterns, while deuterated solvents (e.g., DMSO-d6) minimize solvent interference. For chiral centers, Mosher ester analysis or chiral shift reagents resolve enantiomeric ambiguity .
Q. How do structural modifications to the cyclopropane ring influence the compound's biological activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF3) on the cyclopropane ring enhances metabolic stability but reduces solubility. Comparative studies using in vitro assays (e.g., CYP450 inhibition) show that replacing the cyclopropane with a cyclohexane ring decreases binding affinity by ~40% due to reduced strain energy. Bioactivity profiling via high-throughput screening (HTS) against kinase targets (e.g., EGFR) quantifies structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
